4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline
Overview
Description
4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline is a useful research compound. Its molecular formula is C12H16F2N2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Biological Activity
4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a difluoropyrrolidine moiety, which enhances its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on phosphodiesterase (PDE) inhibition and its impact on the cyclic AMP (cAMP) signaling pathway. PDE inhibitors are known to elevate cAMP levels, which can lead to various physiological effects including anti-inflammatory and neuroprotective benefits .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
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PDE Inhibition and Cognitive Function
A study evaluated the effects of this compound on cognitive function in mice. The results indicated that the compound significantly improved memory retention and learning capabilities, likely through the modulation of cAMP signaling pathways. The study highlighted the potential for this compound in treating cognitive impairments associated with neurodegenerative diseases . -
Anti-inflammatory Properties
In a preclinical model of asthma, this compound was shown to reduce airway hyperreactivity and eosinophilic inflammation. The compound's ability to inhibit PDE4 led to increased cAMP levels, which contributed to its anti-inflammatory effects . -
Antiviral Activity Against Shigella
Research demonstrated that this compound exhibits anti-virulence properties by targeting the Type III secretion system in Shigella. This mechanism involves inhibiting the transcriptional activator IpaD, thereby reducing bacterial virulence and pathogenicity .
Properties
IUPAC Name |
4-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)6-8-16(9-12)7-5-10-1-3-11(15)4-2-10/h1-4H,5-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXLZKNHLSBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.